molecular formula C22H21N5OS B2517818 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1797623-65-4

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2517818
CAS RN: 1797623-65-4
M. Wt: 403.5
InChI Key: KNYWRDASJUYJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a series of reactions starting with basic reactants and leading to more complex structures. In one study, the synthesis began with the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This reaction produced N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which were then oxidized using copper(II) chloride to form N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. The oxidation process involved the removal of two hydrogen atoms and cyclization of the derivatives. Subsequently, these derivatives were coordinated with copper(II) ions to form stable copper(II) complexes with a planar geometry around the central ion .

Another synthesis approach involved the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, leading to the formation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide. This compound was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using X-ray single-crystal diffraction. This technique allowed for the precise determination of atom positions, bond lengths, bond angles, and dihedral angles. In the case of the copper(II) complexes, the coordination of two large monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and coordination processes. The initial synthesis steps involve the formation of intermediate compounds, which are then transformed into the final products through oxidation and coordination with metal ions. The oxidation step is crucial for the cyclization process, which leads to the formation of the final cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic techniques. The IR, 1H NMR, and 13C NMR spectroscopies provided information on the functional groups, molecular environment, and chemical shifts associated with the compounds. These properties are essential for understanding the reactivity and potential applications of the synthesized molecules .

Cytotoxic Activity

The synthesized compounds were evaluated for their cytotoxicity against various human cancer cell lines. The N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, whereas the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes exhibited significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines. The copper(II) complexes demonstrated smaller IC50 values than the benzamide derivatives, indicating a higher potency . Additionally, the N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide compound was screened for antibacterial, antifungal, and anticancer activities, showing potential against MDA-MB-231 breast cancer cells .

Antiallergic Activity

In a separate study, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was prepared to evaluate their antiallergic activity. One compound in particular, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, showed an ED50 value of 0.8 mg/kg po and was found to be 85 times more potent than disodium cromoglycate (DSCG) on intravenous administration . This highlights the potential of these compounds as antiallergic agents.

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Synthesis : The compound's relevance is noted in the synthesis of diverse heterocyclic compounds. For example, the use of thiophenylhydrazonoacetates has been reported for the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's utility in developing a wide range of heterocyclic structures with potential biological activities (Mohareb et al., 2004).

  • Antibacterial Agents : Novel analogs have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings underscore the compound's role in the development of new antibacterial agents, with certain analogs demonstrating significant efficacy at non-cytotoxic concentrations (Palkar et al., 2017).

  • Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in the treatment of tuberculosis, with specific analogs showing promise as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).

  • Anticancer Activity : The synthesis of 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives has been explored, with these compounds showing a wide range of biological activities, including anticancer activity. The structural modifications of THTP derivatives indicate the versatility of these compounds in pharmacological research, potentially leading to the development of new anticancer drugs (Rao et al., 2018).

  • Insecticidal Activity : Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against Spodoptera littoralis, demonstrating the compound's utility in developing new agrochemicals (Fadda et al., 2017).

Future Directions

Given the lack of specific information about this compound, future research could focus on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and its potential applications .

properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c28-21(22-25-16-8-2-4-11-19(16)29-22)24-13-14-27-18-10-3-1-7-15(18)20(26-27)17-9-5-6-12-23-17/h2,4-6,8-9,11-12H,1,3,7,10,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYWRDASJUYJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.